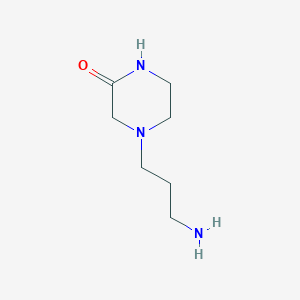

4-(3-Aminopropyl)piperazin-2-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(3-aminopropyl)piperazin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15N3O/c8-2-1-4-10-5-3-9-7(11)6-10/h1-6,8H2,(H,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRUDNGHRYYEPSK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC(=O)N1)CCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00588434 | |

| Record name | 4-(3-Aminopropyl)piperazin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00588434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

917562-07-3 | |

| Record name | 4-(3-Aminopropyl)piperazin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00588434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4-(3-Aminopropyl)piperazin-2-one chemical properties and reactivity

An In-depth Technical Guide to 4-(3-Aminopropyl)piperazin-2-one: Chemical Properties and Reactivity

Introduction

This compound is a bifunctional heterocyclic compound of significant interest to the medicinal chemistry and drug development communities. Its structure uniquely combines a rigid piperazin-2-one core with a flexible aminopropyl side chain. The piperazine scaffold is a well-established "privileged structure" in pharmacology, appearing in numerous FDA-approved drugs due to its favorable physicochemical properties, including aqueous solubility and basicity, which are critical for optimizing pharmacokinetic profiles.[1][2][3] The presence of a lactam within the ring and a primary amine on the side chain provides two distinct points for chemical modification, making it a versatile building block for constructing complex molecular architectures and generating libraries of potential therapeutic agents.[4][5]

This technical guide provides a comprehensive overview of the chemical properties, reactivity, and handling of this compound. It is intended to serve as a foundational resource for researchers leveraging this molecule in synthetic and drug discovery programs.

Physicochemical and Structural Properties

The core attributes of this compound are summarized below. While exhaustive experimental data is not widely published, key properties can be identified or reliably predicted based on its structure and analogous compounds.

| Property | Value | Source(s) |

| CAS Number | 917562-07-3 | [6][7] |

| Molecular Formula | C₇H₁₅N₃O | [6] |

| Molecular Weight | 157.21 g/mol | [6] |

| Appearance | (Expected) Off-white to pale yellow solid | Inferred |

| Boiling Point | 354.7 ± 37.0 °C (Predicted) | [6] |

| pKa | (Estimated) ~8.5-9.5 (Side-chain NH₂), ~6-7 (Ring NH) | Inferred from piperazine derivatives[8] |

| Solubility | Expected to be soluble in water and polar organic solvents | Inferred from structure |

Structural Analysis and Reactive Sites

The reactivity of this compound is governed by three primary functional groups, each with distinct chemical character. Understanding their relative reactivity is paramount for designing selective chemical transformations.

Caption: Key reactive sites on this compound.

-

Site A (Primary Aliphatic Amine): This is the most nucleophilic and sterically unhindered nitrogen atom in the molecule. It serves as the primary site for reactions such as acylation, alkylation, sulfonylation, and reductive amination.

-

Site B (Secondary Ring Amine): This nitrogen is also nucleophilic but is sterically more hindered than the primary amine and is part of the less reactive lactam system. Selective reaction at this site typically requires prior protection of the primary amine.

-

Site C (Lactam Carbonyl): The cyclic amide (lactam) is susceptible to cleavage via hydrolysis under strong acidic or basic conditions.[9][10] It can also be reduced using powerful reducing agents like lithium aluminum hydride (LiAlH₄) to yield the corresponding disubstituted piperazine.

Chemical Reactivity and Transformation Protocols

The synthetic utility of this scaffold lies in the ability to selectively modify its functional groups.

Selective N-Acylation of the Primary Amine

The differential reactivity between the primary and secondary amines allows for the selective acylation of the aminopropyl side chain. This is a cornerstone transformation for attaching various moieties to the scaffold.

Causality of Selectivity: The terminal primary amine exhibits significantly greater nucleophilicity and steric accessibility compared to the secondary amine within the piperazinone ring. Under kinetically controlled conditions and with a 1:1 stoichiometry of the acylating agent, the reaction overwhelmingly favors modification at the primary amine.

Exemplary Protocol: Selective Acylation with Acetyl Chloride

This protocol describes a standard procedure for the selective acetylation of the primary amine group.

Objective: To synthesize N-(3-(2-oxopiperazin-1-yl)propyl)acetamide.

Materials:

-

This compound (1.0 eq)

-

Acetyl Chloride (1.05 eq)

-

Triethylamine (TEA) (2.5 eq)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Ethyl acetate/Methanol solvent system

Workflow Diagram:

Caption: Experimental workflow for selective N-acylation.

Step-by-Step Procedure:

-

Preparation: Dissolve this compound (1.0 eq) and triethylamine (2.5 eq) in anhydrous DCM in a round-bottom flask equipped with a magnetic stir bar. The use of excess triethylamine is critical to neutralize the HCl byproduct generated from the acetyl chloride, preventing the formation of amine-hydrochloride salts which would be unreactive.

-

Reaction: Cool the solution to 0 °C using an ice bath. Add acetyl chloride (1.05 eq) dropwise via syringe over 10-15 minutes. A slight excess of the acylating agent ensures full consumption of the starting material.

-

Monitoring: Allow the reaction to stir and slowly warm to room temperature over 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material spot is no longer visible.

-

Workup: Quench the reaction by slowly adding saturated aqueous NaHCO₃. Transfer the mixture to a separatory funnel, separate the organic layer, and wash it sequentially with water and then brine.

-

Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel using a gradient of methanol in ethyl acetate to afford the pure N-(3-(2-oxopiperazin-1-yl)propyl)acetamide.

Reactivity of the Piperazinone Core

-

Alkylation of the Secondary Amine: Following protection of the primary amine (e.g., as a Boc-carbamate), the secondary amine can be functionalized. Standard alkylation conditions, such as reacting the protected intermediate with an alkyl halide in the presence of a base like potassium carbonate, can be employed.[11] Reductive amination is another effective strategy.[11]

-

Lactam Hydrolysis: The amide bond in the piperazin-2-one ring is stable under neutral and mild conditions but can be hydrolyzed under forcing acidic or basic conditions at elevated temperatures.[9][10][12] This would result in ring-opening to yield a linear ethylenediamine derivative.

Applications in Drug Discovery

The piperazine heterocycle is a cornerstone of modern medicinal chemistry.[1] Its ability to engage in hydrogen bonding, its typical water solubility, and its defined conformational properties make it an ideal scaffold.[1] this compound serves as a valuable starting point for creating compounds targeting a range of biological systems. For instance, derivatives of N,N'-disubstituted piperazines have been investigated as multi-target drugs for Alzheimer's disease, designed to reduce both amyloid and Tau pathologies.[13] The aminopropyl "linker" allows for the attachment of various pharmacophores, enabling the exploration of structure-activity relationships (SAR) in a systematic manner.

Analytical Characterization

The identity and purity of this compound and its derivatives are typically confirmed using a combination of standard analytical techniques:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the propyl chain protons and the non-equivalent protons of the piperazinone ring.

-

¹³C NMR: The carbon spectrum would clearly show the carbonyl carbon of the lactam at ~170 ppm, along with distinct signals for the aliphatic carbons of the ring and side chain.

-

Mass Spectrometry (MS): Electrospray ionization (ESI) would show a prominent [M+H]⁺ ion corresponding to the molecular weight of the compound.

-

Infrared (IR) Spectroscopy: Key stretches would include N-H bands for the primary and secondary amines (~3300-3400 cm⁻¹) and a strong C=O stretch for the lactam carbonyl (~1650-1680 cm⁻¹).

Safety and Handling

-

Hazards: Assumed to be corrosive and capable of causing severe skin burns and eye damage, typical of aliphatic amines.[15][16] May cause respiratory irritation.

-

Personal Protective Equipment (PPE): Handle in a well-ventilated chemical fume hood. Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Storage: Store in a tightly sealed container in a cool, dry place under an inert atmosphere (e.g., nitrogen or argon) to protect from moisture and carbon dioxide.[14]

-

Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

References

-

4-(3-AMINO-PROPYL)-PIPERAZIN-2-ONE CAS#: 917562-07-3. ChemWhat. [Link]

-

Sykes BD, Robertson EB, Dunford HB, Konasewich D. The hydrolysis of piperazine-2,5-dione. Biochemistry. 1966 Feb;5(2):697-701. [Link]

-

Sykes BD, Robertson EB, Dunford HB, Konasewich D. The Hydrolysis of Piperazine-2,5-dione. Biochemistry. 1966. [Link]

-

Trost BM, Osipov M. Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation. Angew Chem Int Ed Engl. 2017;56(34):10134-10138. [Link]

-

Two step approach to piperazine-2-carboxamide via hydrolysis followed by reduction. ResearchGate. [Link]

-

Synthesis of piperazines. Organic Chemistry Portal. [Link]

-

The Hydrolysis of Piperazine-2,5-dione*. ACS Publications. [Link]

-

Laurent C, et al. New piperazine multi-effect drugs prevent neurofibrillary degeneration and amyloid deposition, and preserve memory in animal models of Alzheimer's disease. Neurobiol Dis. 2019 Sep;129:217-233. [Link]

-

Bakulina OY, et al. Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cyclization of Dioximes. Molecules. 2023 Jul 22;28(14):5565. [Link]

-

What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide?. ResearchGate. [Link]

-

Piperazine. Wikipedia. [Link]

-

Iscrulescu-Merca AN, et al. Synthesis of Azetidinium-Functionalized Polymers Using a Piperazine Based Coupler. Macromolecules. 2013;46(3):734–743. [Link]

- Novel 1,4-bis(3-aminopropyl)piperazine derivative and its use.

-

Goti G, et al. The piperazine scaffold for novel drug discovery efforts: the evidence to date. Expert Opin Drug Discov. 2022 Sep;17(9):969-984. [Link]

- Synthesis method of chiral piperazinone derivative.

-

Krátký M, Stolaříková J, Vinšová J. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Catalysts. 2017;7(1):2. [Link]

-

Trifiró P, et al. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules. 2023;28(19):6936. [Link]

-

Synthesis of 2-[3-{4-(3-chlorophenyl)-1-piperazinyl}... ResearchGate. [Link]

-

Eigner S, et al. Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Beilstein J Org Chem. 2016;12:2518-2527. [Link]

- Method for the preparation of piperazine and its derivatives.

-

1-(2''-Hydroxyl cyclohexyl)-3-[aminopropyl]-4-[3'-aminopropyl] piperazine. PubChem. [Link]

Sources

- 1. The piperazine scaffold for novel drug discovery efforts: the evidence to date - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Piperazine Bioisosteres for Drug Design - Enamine [enamine.net]

- 3. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 [mdpi.com]

- 4. Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. 4-(3-AMINO-PROPYL)-PIPERAZIN-2-ONE CAS#: 917562-07-3 [amp.chemicalbook.com]

- 7. chemwhat.com [chemwhat.com]

- 8. Piperazine - Wikipedia [en.wikipedia.org]

- 9. The hydrolysis of piperazine-2,5-dione - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. New piperazine multi-effect drugs prevent neurofibrillary degeneration and amyloid deposition, and preserve memory in animal models of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. tcichemicals.com [tcichemicals.com]

- 15. cdn.caymanchem.com [cdn.caymanchem.com]

- 16. fishersci.com [fishersci.com]

4-(3-Aminopropyl)piperazin-2-one CAS number 917562-07-3

An In-depth Technical Guide to 4-(3-Aminopropyl)piperazin-2-one (CAS 917562-07-3)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound is a bifunctional heterocyclic compound poised for significant application in modern drug discovery. It integrates two key pharmacophoric elements: the piperazin-2-one core, a constrained scaffold known to improve metabolic stability and impart favorable physicochemical properties, and a flexible 3-aminopropyl side chain, which provides a reactive handle for molecular elaboration and a key interaction point for biological targets. While specific biological or pharmacological data for this compound is not yet prevalent in public literature, its structural motifs are common in a wide range of clinically successful drugs. This guide serves as a comprehensive technical resource, synthesizing information from related analogues to provide a robust framework for its synthesis, characterization, and strategic deployment in medicinal chemistry programs. We will explore its chemical properties, propose a validated synthetic route, detail analytical methodologies for quality control, and discuss its potential as a privileged scaffold for developing novel therapeutics.

Section 1: Molecular Profile and Physicochemical Properties

The unique combination of a rigid lactam-containing ring and a flexible primary amine chain defines the chemical character of this compound. This duality is critical to its function as a molecular building block, offering both structural pre-organization and versatile reactivity.

1.1. Chemical Identity

| Identifier | Value |

| CAS Number | 917562-07-3 |

| IUPAC Name | This compound |

| Molecular Formula | C₇H₁₅N₃O[1] |

| Molecular Weight | 157.21 g/mol [1] |

| Canonical SMILES | C1C(=O)NCCN1CCCN |

1.2. Physicochemical Characteristics

Direct experimental data for this specific molecule is limited. The following table includes predicted values and contextual data from the parent piperazine scaffold to provide researchers with a reliable starting point for experimental design.

| Property | Value / Expected Range | Rationale & Significance |

| Boiling Point | 354.7 ± 37.0 °C (Predicted)[1] | The high predicted boiling point is indicative of strong intermolecular hydrogen bonding potential from the amide and amine groups, suggesting low volatility under standard conditions. |

| pKa (Predicted) | ~7.5-8.5 (piperazine N), ~10.0-10.5 (primary amine) | The two nitrogen atoms exhibit distinct basicities. The ring nitrogen (a secondary amine) is less basic due to the influence of the adjacent carbonyl group. The terminal primary amine on the flexible chain will be the more basic site, readily protonated at physiological pH. This differential basicity is a key feature for selective chemical modification. The parent piperazine scaffold has pKa values of approximately 5.35 and 9.73[2]. |

| LogP (Predicted) | Low / Negative | The presence of multiple hydrogen bond donors and acceptors (two amines, one amide) suggests high polarity and good aqueous solubility, a desirable trait for favorable pharmacokinetics[3][4]. |

| Hydrogen Bond Donors | 2 (N-H groups) | Facilitates strong interactions with biological targets like enzymes and receptors. |

| Hydrogen Bond Acceptors | 3 (2 Nitrogen atoms, 1 Carbonyl Oxygen) | Contributes to aqueous solubility and target binding. |

Section 2: Synthesis and Chemical Reactivity

2.1. Proposed Synthetic Protocol

This protocol is adapted from methodologies reported for similar piperazinone structures, providing a high-confidence pathway for laboratory-scale synthesis.[5]

Step 1: Synthesis of N-Boc-3-aminopropanal

-

To a solution of N-Boc-3-amino-1-propanol (1 equivalent) in an appropriate solvent such as dichloromethane (DCM) at 0 °C, add a mild oxidizing agent like Dess-Martin periodinane (1.1 equivalents).

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

-

Extract the aqueous layer with DCM, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude aldehyde, which is often used immediately in the next step without further purification.

Step 2: Reductive Amination with Ethyl 2-aminoacetate

-

Dissolve the crude N-Boc-3-aminopropanal (1 equivalent) and ethyl 2-aminoacetate hydrochloride (1 equivalent) in a solvent such as methanol or 1,2-dichloroethane.

-

Add a mild reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equivalents) portion-wise at 0 °C.

-

Add triethylamine (1.1 equivalents) to neutralize the hydrochloride salt.

-

Stir the reaction at room temperature overnight.

-

Quench the reaction by adding saturated aqueous sodium bicarbonate.

-

Extract with DCM, dry the combined organic layers, and concentrate. Purify the resulting diamine intermediate by silica gel chromatography.

Step 3: Deprotection and Intramolecular Cyclization

-

Dissolve the purified intermediate (1 equivalent) in a 4M solution of HCl in 1,4-dioxane or a mixture of trifluoroacetic acid (TFA) in DCM.

-

Stir at room temperature for 1-2 hours until the Boc group is fully cleaved (monitor by TLC or LC-MS).

-

Concentrate the reaction mixture to dryness.

-

Dissolve the resulting crude amine salt in a high-boiling point alcohol solvent like ethanol or n-butanol.

-

Add a base such as sodium ethoxide or potassium carbonate to neutralize the salt and promote cyclization.

-

Heat the mixture to reflux for 12-24 hours. The ester will undergo intramolecular amidation with the secondary amine, releasing ethanol and forming the piperazin-2-one ring.

-

Cool the reaction, filter any inorganic salts, and concentrate the filtrate.

-

Purify the final product, this compound, by silica gel chromatography or recrystallization.

2.2. Synthetic Workflow Diagram

Caption: Proposed three-step synthesis of this compound.

2.3. Chemical Reactivity and Derivatization Potential

The molecule's value lies in its two distinct nucleophilic centers. The terminal primary amine is more basic and sterically accessible, making it the primary site for reactions like:

-

Acylation: Reaction with acyl chlorides or carboxylic acids (with coupling agents) to form amides.

-

Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides.

-

Reductive Amination: Reaction with aldehydes or ketones to generate secondary or tertiary amines.

-

Alkylation: Reaction with alkyl halides to form secondary amines, though over-alkylation is a risk.

The secondary amine within the piperazinone ring is less reactive but can be functionalized under more forcing conditions, allowing for sequential or orthogonal derivatization strategies.

Section 3: The Role in Drug Discovery and Medicinal Chemistry

The piperazine heterocycle is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in approved drugs and its ability to confer advantageous properties.[4][6]

3.1. The Piperazinone Core as a Bioisostere

The piperazin-2-one moiety can be considered a conformationally restricted and metabolically more stable bioisostere of a simple piperazine. The introduction of the carbonyl group:

-

Reduces Basicity: Lowers the pKa of the adjacent nitrogen, which can prevent undesirable off-target effects at certain biological receptors.

-

Introduces a Hydrogen Bond Acceptor: The amide oxygen provides an additional point of interaction with a biological target.

-

Blocks Metabolism: Prevents N-dealkylation at the amide nitrogen, a common metabolic pathway for piperazine-containing drugs.

3.2. Strategic Applications in Drug Design

The structure of this compound makes it an ideal scaffold for building molecules that require a specific spatial arrangement of pharmacophoric features. The aminopropyl chain acts as a flexible linker to connect the stable piperazinone core to another binding moiety.

Caption: Key modification points for Structure-Activity Relationship (SAR) studies.

3.3. Potential Pharmacokinetic Profile

While no specific data exists, the behavior of related piperazine derivatives allows for informed predictions.

-

Absorption: The compound's predicted high polarity suggests good aqueous solubility but may limit passive diffusion across the gut wall.

-

Distribution: Low protein binding is generally observed for small, polar amine-containing molecules.

-

Metabolism: The primary amine is a likely site for oxidation by monoamine oxidase (MAO) or phase II conjugation. The piperazinone ring is expected to be relatively stable. Studies on other piperazines show metabolism is primarily hepatic, involving cytochrome P450 enzymes.[7]

-

P-glycoprotein (P-gp) Inhibition: Many piperazine derivatives are known inhibitors of the efflux pump P-gp.[8][9] This property could be exploited to enhance the bioavailability of co-administered drugs that are P-gp substrates.

Section 4: Analytical and Quality Control Methodologies

Rigorous analytical characterization is essential to confirm the identity, purity, and stability of any chemical entity used in research.

4.1. Protocol: Purity and Identity Confirmation

-

Visual Inspection: The compound should be a colorless to pale yellow solid or viscous oil.

-

Solubility Test: Assess solubility in common laboratory solvents (e.g., water, methanol, DMSO) to guide solution preparation.

-

NMR Spectroscopy: Acquire ¹H and ¹³C NMR spectra in a suitable deuterated solvent (e.g., D₂O, MeOD, or DMSO-d₆). The spectra should be consistent with the expected structure.

-

Mass Spectrometry: Obtain a high-resolution mass spectrum (HRMS) to confirm the exact mass of the molecular ion ([M+H]⁺).

-

Chromatographic Purity: Determine purity using High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., UV, ELSD, or CAD) or Gas Chromatography (GC) after derivatization.

4.2. Expected Spectroscopic Data

-

¹H NMR: The spectrum will be complex but should show characteristic signals:

-

Multiple overlapping multiplets in the 2.5-3.8 ppm range corresponding to the eight protons of the piperazinone ring and the two CH₂ groups adjacent to nitrogens in the side chain.

-

A multiplet around 1.6-1.9 ppm for the central CH₂ group of the propyl linker.

-

A broad singlet for the amide N-H proton.

-

Signals may show broadening or splitting due to conformational isomerism around the amide bond, a known characteristic of N-substituted piperazines.[10]

-

-

¹³C NMR: Key expected signals include:

-

A downfield signal for the carbonyl carbon (~170 ppm).

-

Multiple signals in the 35-60 ppm range for the various aliphatic carbons.

-

-

Mass Spectrometry (MS): In Electrospray Ionization (ESI) positive mode, the primary ion will be the protonated molecule [M+H]⁺ at m/z 158.1. Key fragmentation patterns for piperazine derivatives typically involve the cleavage of the side chain or ring opening.[11]

Section 5: Safety, Handling, and Storage

Based on safety data for structurally related compounds like 1,4-Bis(3-aminopropyl)piperazine and 1-(3-Aminopropyl)-4-methylpiperazine, this compound should be handled as a corrosive and potentially sensitizing agent.[12]

5.1. Hazard Identification

| Hazard | GHS Classification (Inferred) | Precautionary Action |

| Skin Corrosion/Irritation | Category 1B | Causes severe skin burns and eye damage. Wear protective gloves, clothing, and eye/face protection.[12] |

| Serious Eye Damage | Category 1 | Causes serious eye damage. Wear eye/face protection.[12] |

| Sensitization | Potential Skin Sensitizer | May cause an allergic skin reaction. Avoid breathing dust/fume/gas/mist/vapors/spray. |

5.2. Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment:

-

Gloves: Wear chemically resistant gloves (e.g., nitrile).

-

Eye Protection: Use chemical safety goggles and/or a face shield.

-

Lab Coat: A standard lab coat is required.

-

-

Hygiene: Wash hands thoroughly after handling.

5.3. Storage Recommendations

-

Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area.

-

Inert Atmosphere: For long-term storage, storing under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent degradation from atmospheric CO₂ and moisture.

-

Temperature: Refrigeration may be suitable, but refer to the supplier's recommendation. Stability studies on related designer piperazines show enhanced stability at -20°C compared to 4°C or room temperature.[13]

Conclusion and Future Perspectives

This compound represents a high-potential, yet underexplored, scaffold for drug discovery. Its synthesis is achievable through established chemical transformations, and its structure offers multiple avenues for diversification. The strategic combination of a metabolically robust piperazinone core and a versatile primary amine linker makes it an ideal starting point for generating compound libraries targeting a wide range of diseases, from central nervous system disorders to oncology and infectious diseases. Future research should focus on the systematic exploration of its derivatization, followed by screening in diverse biological assays to uncover its full therapeutic potential. This guide provides the foundational knowledge for scientists to confidently incorporate this promising building block into their research and development pipelines.

References

-

Kang, M. J., et al. (2019). Effects of Piperazine Derivative on Paclitaxel Pharmacokinetics. Pharmaceutics, 11(1), 23. Available from: [Link]

-

Ewha Womans University Repository. (2019). Effects of piperazine derivative on paclitaxel pharmacokinetics. Available from: [Link]

-

ResearchGate. (2024). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. Available from: [Link]

-

Adani Pharmachem Private Limited. Piperazine & Derivatives. Available from: [Link]

-

Singh, P., et al. (2015). PIPERAZINE – A BIOLOGICALLY ACTIVE SCAFFOLD. International Journal of Pharmaceutical Sciences and Research, 6(10), 4145-4158. Available from: [Link]

-

Kavková, P., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules, 25(9), 2198. Available from: [Link]

-

D'Oria, M. (2024). Biological Activities of Piperazine Derivatives: A Comprehensive Review. Available from: [Link]

-

Organic Chemistry Portal. Synthesis of piperazines. Available from: [Link]

-

Acquavia, M. A., et al. (2024). New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. Journal of Pharmaceutical and Biomedical Analysis, 247, 116208. Available from: [Link]

-

Kananovich, D. G., et al. (2023). Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cyclization of Dioximes. Molecules, 28(15), 5649. Available from: [Link]

-

Çelik, H., et al. (2024). New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. Turkish Journal of Chemistry, 48(3), 488-508. Available from: [Link]

- Google Patents. (2020). CN108129404B - Synthesis method of chiral piperazinone derivative.

-

National Institute of Standards and Technology. (2021). Piperazine. In NIST Chemistry WebBook. Available from: [Link]

-

Sharma, R., et al. (2024). The medicinal chemistry of piperazines: A review. Chemical Biology & Drug Design. Available from: [Link]

-

Wadsak, W., et al. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N′-substituted piperazines for bioorthogonal labeling. Beilstein Journal of Organic Chemistry, 12, 2538–2548. Available from: [Link]

-

Popiołek, Ł., et al. (2023). Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles. Molecules, 28(18), 6516. Available from: [Link]

-

ResearchGate. Mass spectra and major fragmentation patterns of piperazine designer... Available from: [Link]

-

PubChem. 1-(2''-Hydroxyl cyclohexyl)-3-[aminopropyl]-4-[3'-aminopropyl] piperazine. Available from: [Link]

-

PubMed. New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. Available from: [Link]

-

Wikipedia. Piperazine. Available from: [Link]

-

MDPI. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(20), 7119. Available from: [Link]

-

JETIR. (2023). A Mini Review on Piperizine Derivatives and their Biological Activity. JETIR, 10(7). Available from: [Link]

- Google Patents. (2015). CN104402842A - Synthetic method of piperazidines drug intermediate.

-

G G, G., et al. (2022). The piperazine scaffold for novel drug discovery efforts: the evidence to date. Expert Opinion on Drug Discovery, 17(9), 969-984. Available from: [Link]

- ResearchGate. Table 2 Synthesis of 2-[3-{4-(3-chlorophenyl)-1-piperazinyl}... Available from: https://www.researchgate.net/figure/Synthesis-of-2-3-4-3-chlorophenyl-1-piperazinyl-propyl-1-2-4-triazolo-4-3-a_tbl2_264931327

-

Cheméo. Piperazine (CAS 110-85-0) - Chemical & Physical Properties. Available from: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Power of Piperazine Derivatives: Exploring Applications with 1,4-Bis(3-aminopropyl)piperazine. Available from: [Link]

-

Jadhav, H. R., et al. (2017). Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. Organic Communications, 10(3), 229-239. Available from: [Link]

- Google Patents. (1941). US2267686A - Manufacture of piperazine.

-

Salouros, H., et al. (2013). The stability of four designer drugs: MDPV, mephedrone, BZP and TFMPP in three biological matrices under various storage conditions. Forensic Science International, 230(1-3), 97-103. Available from: [Link]

-

de Oliveira, R. B., et al. (2018). Piperazine amides with desirable solubility, physicochemical and drug-like properties: Synthesis and evaluation of the anti-Trypanosoma cruzi activity. Bioorganic & Medicinal Chemistry, 26(10), 2750–2759. Available from: [Link]

-

Boin, C., et al. (2022). Stability Studies of 16 Antibiotics for Continuous Infusion in Intensive Care Units and for Performing Outpatient Parenteral Antimicrobial Therapy. Pharmaceutics, 14(4), 735. Available from: [Link]

-

Staack, R. F., et al. (2003). Piperazine-derived designer drug 1-(3-chlorophenyl)piperazine (mCPP): GC-MS studies on its metabolism and its toxicological detection in rat urine including analytical differentiation from its precursor drugs trazodone and nefazodone. Journal of Analytical Toxicology, 27(8), 560-569. Available from: [Link]

-

Eureka | Patsnap. (2018). Novel 1,4-bis(3-aminopropyl)piperazine derivative and its use. Available from: [Link]

-

Wójtowicz, M., et al. (2021). Identification and structural characterization of three psychoactive substances, phenylpiperazines (pBPP and 3,4-CFPP) and a cocaine analogue (troparil), in collected samples. Forensic Toxicology, 39(2), 478–490. Available from: [Link]

- Google Patents. (2010). US7745625B2 - Prodrugs of piperazine and substituted piperidine antiviral agents.

Sources

- 1. 4-(3-AMINO-PROPYL)-PIPERAZIN-2-ONE CAS#: 917562-07-3 [amp.chemicalbook.com]

- 2. Piperazine - Wikipedia [en.wikipedia.org]

- 3. The medicinal chemistry of piperazines: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The piperazine scaffold for novel drug discovery efforts: the evidence to date - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. CN108129404B - Synthesis method of chiral piperazinone derivative - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Effects of Piperazine Derivative on Paclitaxel Pharmacokinetics [mdpi.com]

- 9. pure.ewha.ac.kr [pure.ewha.ac.kr]

- 10. Synthesis, dynamic NMR characterization and XRD studies of novel N,N’-substituted piperazines for bioorthogonal labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. 1-(3-Aminopropyl)-4-methylpiperazine, 98% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 13. The stability of four designer drugs: MDPV, mephedrone, BZP and TFMPP in three biological matrices under various storage conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Properties of 4-(3-Aminopropyl)piperazin-2-one

Abstract

This technical guide provides a comprehensive overview of the synthesis, and predicted properties of 4-(3-Aminopropyl)piperazin-2-one, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The piperazin-2-one scaffold is a well-established pharmacophore, and the introduction of a flexible aminopropyl side chain at the N4 position offers a valuable vector for the exploration of new chemical space and the development of novel therapeutic agents. This document details a proposed, robust synthetic pathway to this compound, grounded in established chemical principles and supported by authoritative literature. Furthermore, it presents a compilation of its predicted physicochemical properties and outlines standard analytical methods for its characterization. This guide is intended for researchers, synthetic chemists, and drug development professionals seeking to leverage this promising building block in their scientific endeavors.

Introduction: The Significance of the Piperazin-2-one Scaffold in Drug Discovery

The piperazine ring is a ubiquitous structural motif in a vast array of FDA-approved drugs, celebrated for its ability to impart favorable pharmacokinetic properties such as improved aqueous solubility and oral bioavailability.[1][2] The piperazin-2-one scaffold, a derivative of piperazine, retains these advantageous characteristics while introducing a lactam functionality. This amide bond provides a rigidifying element and an additional hydrogen bond donor/acceptor site, which can be crucial for specific molecular interactions with biological targets.[3][4][5]

The versatility of the piperazin-2-one core allows for substitution at both the N1 and N4 positions, as well as at the carbon atoms of the ring, enabling the generation of diverse chemical libraries for high-throughput screening.[6][7] The introduction of an N-alkyl side chain, particularly one with a terminal primary amine like the 3-aminopropyl group, provides a key functional handle for further elaboration. This primary amine can be readily derivatized to form amides, sulfonamides, or ureas, or it can participate in reductive amination reactions, allowing for the facile attachment of this scaffold to a wide range of molecular fragments. This strategic functionalization is a cornerstone of modern drug discovery, enabling the optimization of potency, selectivity, and pharmacokinetic profiles.

Proposed Synthesis of this compound

The proposed synthesis involves two key stages:

-

N-Alkylation of Piperazin-2-one with a Protected 3-Aminopropyl Halide: To prevent the undesired side-reaction of the primary amine of the alkylating agent, a protected form, such as N-(3-bromopropyl)phthalimide, is employed. The phthalimide group is a robust and widely used protecting group for primary amines.

-

Deprotection of the Phthalimide Group: The final step involves the removal of the phthalimide protecting group to liberate the desired primary amine.

Causality Behind Experimental Choices

-

Choice of Starting Materials: Piperazin-2-one is a commercially available and relatively inexpensive starting material.[9][10][11] N-(3-bromopropyl)phthalimide is also commercially available and serves as an excellent electrophile for the N-alkylation reaction. The bromo- leaving group is sufficiently reactive for nucleophilic substitution by the secondary amine of the piperazin-2-one.

-

Reaction Conditions for N-Alkylation: The use of a non-polar, aprotic solvent such as acetonitrile or dimethylformamide (DMF) is recommended to ensure the solubility of the reactants and to avoid interference with the nucleophilic substitution reaction. A mild inorganic base, such as potassium carbonate (K₂CO₃), is included to act as a proton scavenger, neutralizing the hydrobromic acid formed during the reaction and driving the equilibrium towards the product. The reaction is typically performed at an elevated temperature to ensure a reasonable reaction rate.

-

Deprotection Method: Hydrazine monohydrate is the reagent of choice for the removal of the phthalimide protecting group. This method, known as the Ing-Manske procedure, is highly efficient and proceeds under relatively mild conditions, minimizing the risk of side reactions with the piperazin-2-one core. The reaction is typically carried out in an alcoholic solvent like ethanol, which facilitates the dissolution of the reactants and the precipitation of the phthalhydrazide byproduct.

Proposed Experimental Protocol

Step 1: Synthesis of 4-(3-Phthalimidopropyl)piperazin-2-one

-

To a stirred solution of piperazin-2-one (1.0 eq.) in anhydrous acetonitrile (10 mL/mmol of piperazin-2-one) is added potassium carbonate (2.0 eq.).

-

N-(3-bromopropyl)phthalimide (1.1 eq.) is then added to the suspension.

-

The reaction mixture is heated to reflux (approximately 82 °C) and stirred under an inert atmosphere (e.g., nitrogen or argon) for 12-18 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

-

The resulting residue is partitioned between dichloromethane (DCM) and water. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.

-

The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford 4-(3-phthalimidopropyl)piperazin-2-one.

Step 2: Synthesis of this compound

-

4-(3-Phthalimidopropyl)piperazin-2-one (1.0 eq.) is dissolved in ethanol (15 mL/mmol).

-

Hydrazine monohydrate (5.0 eq.) is added dropwise to the solution at room temperature.

-

The reaction mixture is then heated to reflux (approximately 78 °C) for 4-6 hours, during which a white precipitate of phthalhydrazide will form.

-

The reaction is monitored by TLC or LC-MS for the disappearance of the starting material.

-

After completion, the mixture is cooled to room temperature, and the precipitated phthalhydrazide is removed by filtration.

-

The filtrate is concentrated under reduced pressure to yield the crude product.

-

The crude material can be further purified by vacuum distillation or by crystallization from a suitable solvent system to yield pure this compound.

Visualization of the Synthetic Workflow

Caption: Proposed two-step synthesis of this compound.

Physicochemical and Spectroscopic Properties

As this compound is not extensively characterized in the literature, the following table presents a combination of predicted properties and expected spectroscopic characteristics based on its structure and data from analogous compounds.

| Property | Predicted/Expected Value | Reference/Basis |

| Molecular Formula | C₇H₁₅N₃O | - |

| Molecular Weight | 157.21 g/mol | - |

| Appearance | Colorless to pale yellow oil or low melting solid | Analogy to similar amines |

| Boiling Point | 354.7 ± 37.0 °C (Predicted) | [3] |

| Solubility | Soluble in water and polar organic solvents (e.g., methanol, ethanol) | Presence of polar functional groups |

| pKa (predicted) | ~8-9 for the piperazine nitrogen, ~10-11 for the primary amine | Standard pKa values for secondary and primary amines |

| ¹H NMR | Expected signals for the propyl chain (3x CH₂), piperazinone ring protons (3x CH₂), and the primary amine (NH₂) | General NMR principles |

| ¹³C NMR | Expected signals for the 6 unique carbon atoms in the molecule | General NMR principles |

| Mass Spectrometry (EI) | Expected molecular ion peak (M⁺) at m/z = 157 | - |

| IR Spectroscopy | Expected characteristic peaks for N-H stretch (amine and amide), C=O stretch (amide), and C-N stretch | Standard IR frequencies |

Analytical Characterization Workflow

A robust analytical workflow is essential to confirm the identity and purity of the synthesized this compound. The following diagram outlines the recommended analytical techniques.

Caption: Recommended analytical workflow for product characterization.

Potential Applications in Drug Development

The structural features of this compound make it a highly attractive scaffold for the development of new therapeutic agents across various disease areas. The piperazine moiety is a well-known "privileged scaffold" in medicinal chemistry, appearing in drugs targeting a wide range of biological systems.[4][8][12]

-

Central Nervous System (CNS) Disorders: Many CNS-active drugs, including antipsychotics and antidepressants, incorporate a piperazine or piperazin-2-one core.[13] The aminopropyl side chain of the title compound could be functionalized to interact with specific receptors or transporters in the brain.

-

Oncology: The piperazine ring is a key component of several kinase inhibitors used in cancer therapy.[3][4][5] this compound could serve as a versatile building block for the synthesis of novel kinase inhibitors.

-

Infectious Diseases: Piperazine derivatives have shown promise as antimicrobial and antifungal agents.[10][14] The primary amine of the title compound allows for the attachment of various pharmacophores known to possess antimicrobial activity.

-

Neurodegenerative Diseases: Derivatives of 1,4-bis(3-aminopropyl)piperazine have been investigated for the treatment of tauopathies, a class of neurodegenerative disorders.[12][15] This suggests that the aminopropylpiperazine motif may be a valuable starting point for the design of new drugs targeting these diseases.

Conclusion

This compound represents a valuable and versatile building block for drug discovery and development. While its synthesis and properties are not yet extensively documented, this guide provides a scientifically sound, proposed synthetic route and a comprehensive overview of its expected characteristics. The inherent advantages of the piperazin-2-one scaffold, combined with the synthetic tractability of the aminopropyl side chain, position this compound as a promising starting point for the creation of novel and impactful therapeutic agents. It is our hope that this guide will serve as a valuable resource for researchers and scientists working at the forefront of medicinal chemistry.

References

-

Stoltz, B. M., & Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation. (2015). Angewandte Chemie International Edition, 54(3), 931-934. [Link]

-

Stoltz, B. M., & Enantioselective Synthesis of Secondary and Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Alkylation. (2015). CaltechAUTHORS. [Link]

-

Enantioselective synthesis of α-secondary and α-tertiary piperazin-2-ones and piperazines by catalytic asymmetric allylic alkylation. (2015). PubMed. [Link]

-

Piperazin-2-one | C4H8N2O. (n.d.). PubChem. Retrieved from [Link]

-

What is Piperazine-2-One - Properties & Specifications. (n.d.). A&A Pharmachem. Retrieved from [Link]

- Novel 1,4-bis(3-aminopropyl)piperazine derivative and its use. (2018).

-

Synthesis of Piperazin-2-one Derivatives via Cascade Double Nucleophilic Substitution. (2023). ResearchGate. [Link]

- Method for the preparation of piperazine and its derivatives. (2003).

-

Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. (2020). MDPI. [Link]

-

Synthesis of N-{3-[4-(3-aminopropyl)piperazinyl]propyl}-3-O-acetyl... (2012). ResearchGate. [Link]

-

Derivatives of Piperazine. XXIII. Addition of 1-Arylpiperazines to a,/3-Unsaturated Nitriles and Esters. (1951). Journal of the American Chemical Society. [Link]

-

Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. (2016). Beilstein Journal of Organic Chemistry. [Link]

-

Physicochemical Properties of Aqueous Solutions of 2-(1-Piperazinyl)-ethylamine. (2013). ResearchGate. [Link]

-

Efficient one-pot synthesis of enantiomerically pure N-protected-α-substituted piperazines from readily available α-amino acids. (2018). New Journal of Chemistry. [Link]

-

The origin of the stereoselective alkylation of 3-substituted-2-oxopiperazines. (2015). Computational and Theoretical Chemistry. [Link]

- Industrial process for the synthesis of pyrimidinyl-piperazine derivatives. (2015).

-

Preparation of Derivatives of 1-(2-Pyrimidinyl)piperazine as Potential Antianxiety, Antidepressant, and Antipsychotic Agents. (n.d.). ElectronicsAndBooks. Retrieved from [Link]

-

Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (2023). MDPI. [Link]

-

Synthesis of piperazines. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

- Synthesis method of chiral piperazinone derivative. (2020).

-

1-(3-Aminopropyl)-4-methylpiperazine, 98%. (n.d.). Thermo Scientific Chemicals. Retrieved from [Link]

- Piperazine-substituted benzothiophenes for treatment of mental disorders. (2011).

-

Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. (2020). PubMed Central. [Link]

-

Synthesis and Antimicrobial Activity Screening of Piperazines Bearing N,N′-Bis(1,3,4-thiadiazole) Moiety as Probable Enoyl-ACP Reductase Inhibitors. (2019). MDPI. [Link]

- Method for synthesizing piperazine pharmaceutical intermediate. (2016).

Sources

- 1. researchgate.net [researchgate.net]

- 2. L04876.03 [thermofisher.com]

- 3. Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. stoltz2.caltech.edu [stoltz2.caltech.edu]

- 5. Enantioselective synthesis of α-secondary and α-tertiary piperazin-2-ones and piperazines by catalytic asymmetric allylic alkylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. benjamin-bouvier.fr [benjamin-bouvier.fr]

- 8. mdpi.com [mdpi.com]

- 9. Piperazin-2-one | C4H8N2O | CID 231360 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. What is Piperazine-2-One - Properties & Specifications [chemheterocycles.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. Novel 1,4-bis(3-aminopropyl)piperazine derivative and its use - Eureka | Patsnap [eureka.patsnap.com]

- 13. US7888362B2 - Piperazine-substituted benzothiophenes for treatment of mental disorders - Google Patents [patents.google.com]

- 14. mdpi.com [mdpi.com]

- 15. US6603003B2 - Method for the preparation of piperazine and its derivatives - Google Patents [patents.google.com]

A Technical Guide to the Molecular Structure and Characterization of 4-(3-Aminopropyl)piperazin-2-one

Introduction: The piperazine ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of FDA-approved drugs.[1][2][3] Its unique physicochemical properties—including high water solubility, tunable basicity, and conformational rigidity—allow it to significantly modulate the pharmacokinetic and pharmacodynamic profiles of drug candidates.[2][4] A key derivative, the piperazin-2-one scaffold, introduces a lactam (cyclic amide) functionality, which imparts a distinct conformational constraint and hydrogen bonding capability.

This technical guide focuses on 4-(3-Aminopropyl)piperazin-2-one , a bifunctional building block of significant interest to researchers in drug discovery. This molecule integrates the rigid piperazin-2-one core with a flexible 3-aminopropyl side chain, offering two distinct basic nitrogen centers for further chemical elaboration. A comprehensive understanding of its molecular structure and a robust strategy for its characterization are paramount for its effective use in the synthesis of novel chemical entities. This document provides a detailed framework for the synthesis, structural elucidation, and purity assessment of this compound, grounded in established analytical principles.

Part 1: Molecular Structure and Physicochemical Properties

The structure of this compound contains several key features that dictate its chemical behavior and analytical profile:

-

Piperazin-2-one Core: A six-membered heterocyclic ring containing two nitrogen atoms at positions 1 and 4, and a carbonyl group at position 2. This lactam functionality introduces polarity and a hydrogen bond acceptor site (C=O) and a donor site (N1-H).

-

Secondary Amine (N1): The endocyclic nitrogen at position 1 is a secondary amine, possessing a pKa value typical for such structures. It can act as a nucleophile or a base.

-

Tertiary Amine (N4): The endocyclic nitrogen at position 4 is a tertiary amine, serving as the attachment point for the side chain. It is a key basic center of the molecule.

-

3-Aminopropyl Side Chain: This flexible linker terminates in a primary amine (NH₂), another key basic and nucleophilic center. The presence of two distinct amine functionalities with different chemical environments is crucial for its application as a synthetic intermediate.

The molecule's polarity, multiple hydrogen bond donors/acceptors, and two basic centers suggest high aqueous solubility, a desirable trait in drug development.[2]

Visual Representation of Molecular Structure:

Caption: 2D structure of this compound.

Part 2: Proposed Synthetic Pathway

A practical and efficient synthesis of this compound can be achieved via direct N-alkylation of piperazin-2-one. This approach is favored for its operational simplicity and use of readily available starting materials.[5]

The proposed pathway involves the reaction of piperazin-2-one with a 3-halopropylamine derivative, such as 3-bromopropylamine hydrobromide, in the presence of a non-nucleophilic base. The base is crucial for deprotonating both the piperazin-2-one nitrogen and the ammonium salt of the alkylating agent to facilitate the reaction.

Synthetic Workflow Diagram:

Caption: Proposed workflow for the synthesis of this compound.

Experimental Protocol: Synthesis

-

Reactor Setup: To a stirred solution of piperazin-2-one (1.0 eq) in a suitable polar aprotic solvent (e.g., acetonitrile or DMF, ~0.5 M) in a round-bottom flask, add a non-nucleophilic base such as potassium carbonate (2.5 eq) or triethylamine (3.0 eq).

-

Reagent Addition: Add 3-bromopropylamine hydrobromide (1.1 eq) portion-wise at room temperature.

-

Reaction: Heat the reaction mixture to 60-80 °C and monitor its progress by Thin-Layer Chromatography (TLC) or LC-MS. The choice of a higher temperature facilitates the nucleophilic substitution.

-

Workup: Upon completion, cool the mixture to room temperature and filter to remove the inorganic base. Concentrate the filtrate under reduced pressure.

-

Extraction: Redissolve the residue in dichloromethane and wash with a saturated sodium bicarbonate solution to remove any remaining acidic species, followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Concentrate the dried organic layer and purify the crude product by silica gel column chromatography, typically using a gradient of methanol in dichloromethane with a small percentage of ammonium hydroxide to prevent streaking of the basic product.

-

Final Product: Combine the product-containing fractions and concentrate under vacuum to yield this compound.

Part 3: Comprehensive Characterization Strategy

A multi-technique approach is essential for the unambiguous structural confirmation and purity assessment of the synthesized compound. This strategy forms a self-validating system where each technique provides complementary information.

Overall Characterization Workflow:

Caption: Integrated workflow for analytical characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the definitive structural elucidation of organic molecules, providing detailed information about the chemical environment of each hydrogen and carbon atom.[6]

Rationale for Experimental Choices:

-

Solvent: A deuterated solvent like Chloroform-d (CDCl₃) or DMSO-d₆ is used. DMSO-d₆ is often preferred for its ability to dissolve polar compounds and to clearly resolve exchangeable protons (N-H, NH₂).[6]

-

Internal Standard: Tetramethylsilane (TMS) is used to reference the chemical shifts to 0.00 ppm, ensuring data comparability across experiments.[6]

Predicted ¹H and ¹³C NMR Data

| Assignment | Predicted ¹H Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted ¹³C Chemical Shift (δ, ppm) | Justification |

| C=O | - | - | ~168 | Carbonyl carbon is highly deshielded.[6] |

| Ring CH₂ (α to C=O) | ~3.1 - 3.3 | s or m | ~45 | Adjacent to the electron-withdrawing carbonyl group. |

| Ring CH₂ (α to N1-H) | ~3.0 - 3.2 | t or m | ~48 | Adjacent to secondary amine. |

| Ring CH₂ (α to N4) | ~2.4 - 2.6 | t or m | ~53 | Adjacent to tertiary amine. |

| N4-CH₂ -CH₂-CH₂-NH₂ | ~2.4 - 2.6 | t | ~55 | Adjacent to tertiary amine. |

| N4-CH₂-CH₂ -CH₂-NH₂ | ~1.6 - 1.8 | quintet | ~26 | Methylene group flanked by two other methylenes. |

| N4-CH₂-CH₂-CH₂ -NH₂ | ~2.7 - 2.9 | t | ~40 | Adjacent to the primary amine. |

| NH (Ring) | ~6.0 - 8.0 | br s | - | Amide proton, broad due to exchange, downfield.[6] |

| NH₂ (Side Chain) | ~1.5 - 3.0 | br s | - | Amine protons, broad due to exchange. |

Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube.[6]

-

Internal Standard: Add a trace amount of TMS.

-

Data Acquisition: Acquire ¹H and ¹³C spectra on a 400 MHz or higher field NMR spectrometer. Include supporting experiments like DEPT-135 to differentiate CH, CH₂, and CH₃ signals if needed.

-

Data Processing: Process the raw data (FID) by applying Fourier transformation, phasing, and baseline correction. Calibrate the chemical shift scale using the TMS signal at 0.00 ppm. Integrate the ¹H NMR signals to confirm proton counts.[6]

Mass Spectrometry (MS)

MS is used to determine the molecular weight and elemental composition of the compound and to gain structural insights from its fragmentation patterns.[6][7]

Rationale for Experimental Choices:

-

Ionization Technique: Electrospray Ionization (ESI) is ideal for this polar, basic molecule as it readily forms a protonated molecular ion [M+H]⁺ in the positive ion mode.

-

Analyzer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) provides an accurate mass measurement, which can be used to confirm the elemental formula.

Predicted Mass Spectrometry Data

-

Molecular Formula: C₇H₁₅N₃O

-

Molecular Weight: 157.22 g/mol

-

Expected [M+H]⁺ (Monoisotopic): m/z 158.1288

Predicted Fragmentation Pathway: Upon collision-induced dissociation (CID), fragmentation is expected to occur at the weakest bonds, primarily involving the piperazine ring and the aminopropyl side chain.

Caption: Predicted major fragmentation pathways for [M+H]⁺ of the title compound.

Experimental Protocol: LC-MS Analysis

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in methanol or acetonitrile/water (50:50).

-

Chromatography: Inject the sample onto an HPLC system coupled to the mass spectrometer. Use a C18 column with a gradient elution of water and acetonitrile, both containing 0.1% formic acid to aid ionization and improve peak shape.

-

MS Acquisition: Acquire data in positive ESI mode over a mass range of m/z 50-500. Perform MS/MS analysis on the parent ion (m/z 158.13) to obtain fragmentation data.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique used to identify the presence of key functional groups based on their characteristic vibrational frequencies.[6][8]

Predicted FTIR Data

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3400 - 3250 | N-H Stretch (asymmetric & symmetric) | Primary Amine (-NH₂) |

| 3350 - 3250 | N-H Stretch | Secondary Amine (in ring, -NH-) |

| 2950 - 2850 | C-H Stretch | Aliphatic (CH₂) |

| ~1650 | C=O Stretch (Amide I) | Lactam (-C=O) |

| 1650 - 1580 | N-H Bend | Primary Amine (-NH₂) |

| 1150 - 1050 | C-N Stretch | Amines |

Experimental Protocol: FTIR Analysis

-

Sample Preparation: Place a small amount of the solid or liquid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Record a background spectrum of the clean, empty ATR crystal. Then, record the sample spectrum over a range of 4000-400 cm⁻¹. The final spectrum is presented as transmittance or absorbance.[9]

Chromatographic Purity Analysis

High-Performance Liquid Chromatography (HPLC) is the industry-standard technique for assessing the purity of pharmaceutical compounds.[10][11]

Rationale for Method Development:

-

Detection: The molecule lacks a strong UV chromophore, making standard UV detection challenging and potentially insensitive.[12][13] Therefore, more universal detectors such as an Evaporative Light Scattering Detector (ELSD), a Charged Aerosol Detector (CAD), or Mass Spectrometry (MS) are highly recommended for accurate quantification.[13]

-

Column and Mobile Phase: A reversed-phase C18 column is suitable. Due to the basic nature of the amines, an acidic additive (0.1% TFA or formic acid) in the mobile phase (water/acetonitrile) is essential to ensure symmetrical peak shapes by protonating the amines and minimizing tailing interactions with residual silanols on the column.

Experimental Protocol: HPLC-ELSD/MS Purity Analysis

-

System: HPLC system equipped with a C18 column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: A linear gradient from 5% B to 95% B over 15 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: ELSD (Nebulizer Temp: 40°C, Evaporator Temp: 60°C) or MS (Positive ESI mode, monitoring m/z 158.13).

-

Analysis: Purity is determined by the area percentage of the main peak relative to the total area of all observed peaks.

Conclusion

The structural integrity and purity of this compound can be confidently established through a synergistic and multi-faceted analytical approach. The combination of NMR for definitive structural mapping, high-resolution MS for molecular formula confirmation, FTIR for functional group identification, and HPLC with a universal detector for purity assessment provides a robust and self-validating characterization package. The detailed protocols and predicted data within this guide offer researchers and drug development professionals a comprehensive framework for the synthesis and quality control of this valuable chemical intermediate, ensuring its suitability for downstream applications in the discovery of novel therapeutics.

References

- Analytical Techniques in Pharmaceutical Analysis. (2024). Google Cloud.

- The Essential Role of Analytical Chemistry in the Pharmaceutical Industry. (2024). Aragen.

- Role of Analytical Chemistry in the Pharmaceutical Industry. (2022). AZoLifeSciences.

- Spectroscopic Analysis of Piperazine Compounds: Application Notes and Protocols. (2025). Benchchem.

- Techniques in Pharmaceutical Analysis. (2024).

- Spectroscopic Analysis of 1-(2-chloroethyl)

- Spectral investigation and normal coordinate analysis of piperazine. (n.d.). Indian Journal of Pure & Applied Physics.

- Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. (2012). Journal of Chemical and Pharmaceutical Research.

- The piperazine scaffold for novel drug discovery efforts: the evidence to date. (2022). Expert Opinion on Drug Discovery.

- Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionaliz

- Synthesis of piperazines. (n.d.). Organic Chemistry Portal.

- HPLC Analysis of Piperazine on Primesep 100. (n.d.). SIELC Technologies.

- Piperazine Bioisosteres for Drug Design. (n.d.). Enamine.

- Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cyclization of Dioximes. (2023).

- Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (n.d.). PubMed Central.

Sources

- 1. The piperazine scaffold for novel drug discovery efforts: the evidence to date - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cyclization of Dioximes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Piperazine synthesis [organic-chemistry.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. The Essential Role of Analytical Chemistry in the Pharmaceutical Industry - Aragen Life Sciences [aragen.com]

- 8. azolifesciences.com [azolifesciences.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. ijpsjournal.com [ijpsjournal.com]

- 11. iltusa.com [iltusa.com]

- 12. jocpr.com [jocpr.com]

- 13. HPLC Analysis of Piperazine on Primesep 100 | SIELC Technologies [sielc.com]

Introduction: The Piperazinone Scaffold in Medicinal Chemistry

An In-depth Technical Guide to 4-(3-Aminopropyl)piperazin-2-one: A Privileged Scaffold for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of this compound, a heterocyclic building block with significant potential in medicinal chemistry. By leveraging the established importance of the piperazinone core, this document explores its synthesis, physicochemical properties, and versatile applications in the design and development of novel therapeutic agents.

The piperazine ring system is a cornerstone of modern drug discovery, recognized as a "privileged scaffold" due to its frequent appearance in a wide array of FDA-approved drugs.[1][2][3][4][5][6] Its unique physicochemical properties, including its basicity, conformational rigidity, and ability to participate in hydrogen bonding, make it an invaluable component for optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates. A key derivative of this scaffold is the piperazin-2-one moiety, which incorporates a lactam function, providing an additional point for molecular interactions and metabolic modulation.

This guide focuses on a specific, yet underexplored, derivative: this compound. This molecule features a bifunctional design, combining the piperazin-2-one core with a flexible three-carbon linker terminating in a primary amine. This architecture makes it an exceptionally versatile building block for creating diverse chemical libraries and for use as a linker in more complex drug constructs, such as antibody-drug conjugates (ADCs) or proteolysis-targeting chimeras (PROTACs).

Synthesis of the this compound Scaffold

While a specific, detailed synthesis of this compound is not extensively documented in peer-reviewed literature, a plausible and efficient synthetic route can be proposed based on established methodologies for the synthesis of N-substituted piperazin-2-ones.[7][8][9][10][11][12][13][14][15] The following proposed synthesis involves a two-step process starting from commercially available reagents.

Proposed Synthetic Pathway

A logical approach involves the initial protection of one of the amino groups of 1-(3-aminopropyl)piperazine, followed by cyclization to form the piperazin-2-one ring.

Caption: Proposed synthetic pathway for this compound.

Detailed Experimental Protocol (Proposed)

Step 1: Boc Protection of 1-(3-Aminopropyl)piperazine

-

To a solution of 1-(3-aminopropyl)piperazine (1 equiv.) in dichloromethane (DCM) at 0 °C, add triethylamine (Et3N, 1.2 equiv.).

-

Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 equiv.) in DCM.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude Boc-protected intermediate, which can be used in the next step without further purification.

Step 2: N-Alkylation and Cyclization

-

To a solution of the Boc-protected intermediate (1 equiv.) in acetonitrile (ACN), add potassium carbonate (K₂CO₃, 2.5 equiv.) and ethyl bromoacetate (1.2 equiv.).

-

Heat the mixture to reflux and stir for 8-12 hours, monitoring by TLC.

-

After cooling to room temperature, filter the mixture and concentrate the filtrate under reduced pressure.

-

Dissolve the resulting crude product in ethanol and add a solution of sodium ethoxide (NaOEt, 1.5 equiv.) in ethanol.

-

Heat the mixture to reflux for 4-6 hours to induce cyclization.

-

Cool the reaction mixture, neutralize with a weak acid (e.g., acetic acid), and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the Boc-protected piperazin-2-one.

Step 3: Deprotection

-

Dissolve the Boc-protected piperazin-2-one (1 equiv.) in a solution of trifluoroacetic acid (TFA) in DCM (e.g., 20% v/v) or a solution of HCl in dioxane.

-

Stir the mixture at room temperature for 1-2 hours.

-

Concentrate the reaction mixture under reduced pressure.

-

Triturate the residue with diethyl ether to precipitate the product as its corresponding salt.

-

The free base can be obtained by neutralization with a suitable base and extraction.

Physicochemical and Structural Properties

The structural features of this compound are key to its utility in drug design. The presence of a primary amine, a tertiary amine within the piperazinone ring, and a lactam carbonyl group provide multiple points for hydrogen bonding and covalent modification.

| Property | Value | Source |

| CAS Number | 917562-07-3 | [16] |

| Molecular Formula | C₇H₁₅N₃O | [16] |

| Molecular Weight | 157.21 g/mol | [16] |

| Boiling Point (Predicted) | 354.7 ± 37.0 °C | [16] |

| Appearance | Expected to be a liquid or low-melting solid | - |

| Solubility | Expected to be soluble in water and polar organic solvents | - |

| pKa (Predicted) | The primary amine is expected to have a pKa around 10-11, and the tertiary amine a pKa around 7-8. | - |

Expected Spectral Characteristics

| Technique | Expected Features |

| ¹H NMR | - Multiplets in the range of 2.5-3.5 ppm corresponding to the piperazinone ring protons and the methylene groups of the propyl chain. - A broad singlet for the primary amine protons (NH₂). - A singlet around 3.0-3.2 ppm for the methylene group adjacent to the carbonyl. |

| ¹³C NMR | - A peak in the range of 165-175 ppm for the carbonyl carbon. - Peaks between 40-60 ppm for the carbons of the piperazinone ring and the propyl chain. |

| FTIR (cm⁻¹) | - A strong absorption band around 1650-1680 cm⁻¹ for the C=O stretch of the lactam. - N-H stretching bands for the primary amine around 3300-3500 cm⁻¹. - C-N stretching bands in the region of 1000-1200 cm⁻¹. |

| Mass Spectrometry (ESI-MS) | - A prominent [M+H]⁺ ion at m/z 158.12. |

Role in Drug Design and Medicinal Chemistry

The bifunctional nature of this compound makes it a highly attractive building block and linker in medicinal chemistry.

Caption: Role of this compound as a versatile linker.

As a Bifunctional Linker

The terminal primary amine and the secondary amine within the piperazinone ring (after formation) allow for orthogonal functionalization. The primary amine can be readily converted into amides, ureas, sulfonamides, or used in reductive amination to attach a pharmacophore. The piperazinone nitrogen can then be used to connect to another part of the molecule. This is particularly relevant in the design of:

-

Kinase Inhibitors: The piperazine moiety is a common feature in many kinase inhibitors, often interacting with the solvent-exposed region of the ATP-binding pocket.[1] The aminopropyl side chain can be used to introduce additional binding elements or to attach the molecule to a larger scaffold.

-

GPCR Ligands: Many G protein-coupled receptor (GPCR) ligands, particularly those targeting dopamine and serotonin receptors, incorporate a piperazine ring.[17] The aminopropylpiperazin-2-one scaffold can be used to explore new chemical space for these targets.

-

Antimicrobial Agents: Piperazine derivatives have shown a broad spectrum of antimicrobial and antifungal activities.[18] The aminopropyl group provides a handle for further derivatization to enhance potency and spectrum.

Structure-Activity Relationships (SAR)

Based on the broader literature on piperazinone derivatives, several SAR insights can be inferred for compounds derived from this compound:

-

Substitution on the Primary Amine: Acylation or alkylation of the terminal amine can significantly impact biological activity. The nature of the substituent (e.g., aromatic, aliphatic, heterocyclic) will influence target engagement and physicochemical properties.

-

Piperazinone Ring Substitution: While the parent scaffold is unsubstituted on the carbon atoms, derivatives with substituents at the C3, C5, or C6 positions could be synthesized to explore conformational constraints and additional interactions with the target.

-

The Lactam Carbonyl: This group can act as a hydrogen bond acceptor, which can be crucial for binding affinity.

Potential Therapeutic Applications and Exemplary Protocols

Given the wide range of biological activities associated with the piperazinone scaffold, derivatives of this compound could be explored for various therapeutic areas.

Potential Applications

-

Oncology: As a building block for kinase inhibitors or as a linker in ADCs.[8]

-

Central Nervous System (CNS) Disorders: In the development of novel antipsychotics, antidepressants, or anxiolytics.[17][19]

-

Infectious Diseases: As a scaffold for new antibacterial, antifungal, or antiviral agents.[18]

Exemplary Protocol: Synthesis of a Hypothetical Kinase Inhibitor

This protocol describes the use of this compound as a linker to connect a hypothetical hinge-binding pharmacophore (e.g., a substituted pyrimidine) to a solubilizing group.

Caption: Workflow for the synthesis and evaluation of a hypothetical kinase inhibitor.

Protocol:

-

Amide Coupling:

-

To a solution of this compound (1 equiv.) and a carboxylic acid-functionalized pyrimidine (1.1 equiv.) in dimethylformamide (DMF), add HATU (1.2 equiv.) and diisopropylethylamine (DIPEA, 2.5 equiv.).

-

Stir the reaction at room temperature for 4-6 hours.

-

Dilute the reaction with ethyl acetate and wash with water and brine.

-

Dry the organic layer, concentrate, and purify by column chromatography to yield the intermediate.

-

-

N-Alkylation of the Piperazinone:

-

To a solution of the intermediate (1 equiv.) in DMF, add sodium hydride (NaH, 1.2 equiv.) at 0 °C and stir for 30 minutes.

-

Add the desired alkyl halide (e.g., a PEGylated bromide) (1.1 equiv.) and allow the reaction to warm to room temperature and stir for 12 hours.

-

Quench the reaction with water and extract with ethyl acetate.

-

Wash the organic layer, dry, concentrate, and purify by preparative HPLC to obtain the final compound.

-

Exemplary Protocol: In Vitro Kinase Inhibition Assay

-

Prepare a dilution series of the synthesized compound in a suitable buffer (e.g., HEPES buffer with Brij-35).

-

In a 384-well plate, add the kinase, a fluorescently labeled substrate peptide, and the test compound.

-

Initiate the kinase reaction by adding ATP.

-

Incubate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction by adding a solution of EDTA.

-